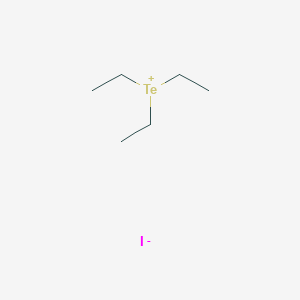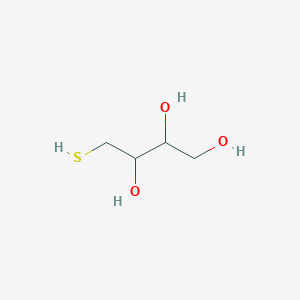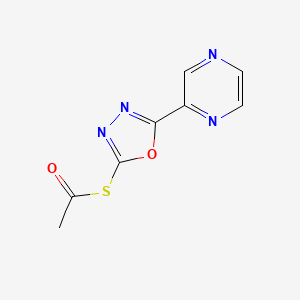
S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate: is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring fused with an oxadiazole ring and an ethanethioate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors such as 2,3-diaminopyrazine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the pyrazine-oxadiazole intermediate with ethanethioate using reagents like ethyl bromoacetate under basic conditions
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated pyrazine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Drug Development: It is being explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties
Industry:
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Agriculture: It is being investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory pathways and cell proliferation.
Pathways Involved: It modulates pathways such as the NF-κB pathway and the MAPK/ERK pathway, leading to reduced inflammation and inhibition of cancer cell growth
類似化合物との比較
- S-(2-pyrazin-2-ylethyl) ethanethioate
- 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides
- Pyrrolopyrazine derivatives
Comparison:
- Uniqueness: S-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl) ethanethioate is unique due to the presence of both pyrazine and oxadiazole rings, which confer distinct electronic properties and reactivity.
- Applications: While similar compounds may also have applications in medicinal chemistry and materials science, the specific combination of rings in this compound provides unique opportunities for drug development and catalysis .
特性
CAS番号 |
104820-26-0 |
|---|---|
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC名 |
S-(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl) ethanethioate |
InChI |
InChI=1S/C8H6N4O2S/c1-5(13)15-8-12-11-7(14-8)6-4-9-2-3-10-6/h2-4H,1H3 |
InChIキー |
QJRVFNRGLKKVHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SC1=NN=C(O1)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


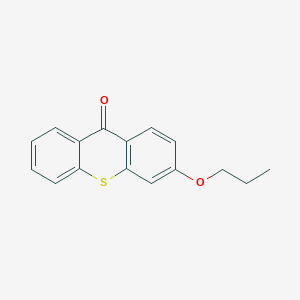
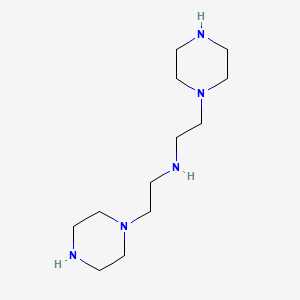

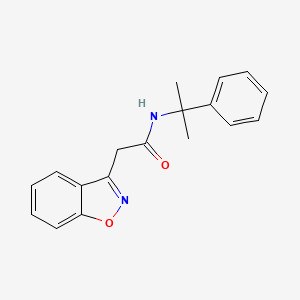

![N-{2-Amino-1-[(prop-2-yn-1-yl)oxy]-2-sulfanylideneethyl}-4-chlorobenzamide](/img/structure/B14329055.png)
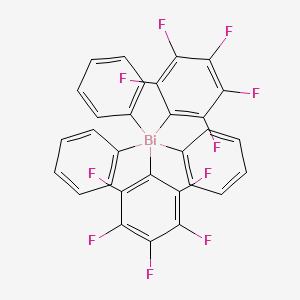
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)
![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
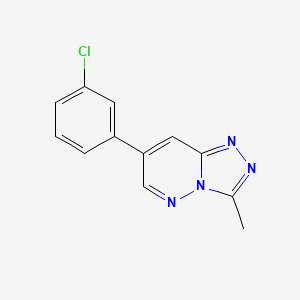
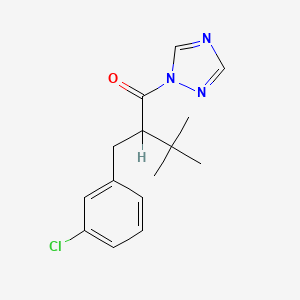
![4,4'-{2-[2-(4-Aminophenyl)ethenyl]-1,3-oxazole-4,5-diyl}dianiline](/img/structure/B14329095.png)
